Thalidomide-O-acetamido-PEG5-C2-Br is a synthetic compound that combines thalidomide, a well-known immunomodulatory drug, with a polyethylene glycol linker and a bromine atom. This compound belongs to a class of molecules known as PROTACs (PROteolysis TArgeting Chimeras), designed to target and degrade specific proteins within cells. The incorporation of the polyethylene glycol linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and potential therapeutic applications. Its unique structure allows for targeted protein degradation, which could be beneficial in treating various diseases, including cancer and autoimmune disorders .
The synthesis of Thalidomide-O-acetamido-PEG5-C2-Br involves several key steps:
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring consistency and efficiency in the manufacturing process. Reaction conditions must be optimized to maximize yield and purity.
Thalidomide-O-acetamido-PEG5-C2-Br has a complex molecular structure characterized by:
Thalidomide-O-acetamido-PEG5-C2-Br can participate in several chemical reactions:
Thalidomide-O-acetamido-PEG5-C2-Br utilizes the PROTAC mechanism for its action:
Thalidomide-O-acetamido-PEG5-C2-Br has several scientific applications:
This compound represents an innovative approach in drug design, enhancing the efficacy of treatments through specific protein targeting mechanisms.
Thalidomide-O-acetamido-PEG5-C2-Br (molecular formula: C₂₅H₃₂BrN₃O₁₀; MW: 614.4 g/mol) integrates a polyethylene glycol (PEG) spacer to address critical pharmaceutical limitations of native thalidomide. The five-unit ethylene glycol chain (PEG5) enhances aqueous solubility by forming hydrogen bonds with water molecules, effectively masking the hydrophobic phthalimide-glutarimide core. This modification increases hydrodynamic volume, reducing renal clearance and extending plasma half-life through steric shielding from opsonins and proteases [10]. The acetamido group (-NHCO-) bridges the thalidomide core and PEG chain, providing hydrolytic stability compared to ester linkages while enabling pH-dependent release under acidic conditions [6]. Crucially, PEGylation preserves cereblon (CRBN) binding affinity—confirmed via molecular docking studies—by maintaining the spatial orientation of the phthalimide ring, which engages His380/Trp382 residues in the CRBN binding pocket [8] [9].
Table 1: Impact of PEG Chain Length on Key Properties of Thalidomide Derivatives
| PEG Unit Count | Solubility (mg/mL) | CRBN Binding Affinity (IC₅₀, μM) | Primary Application |
|---|---|---|---|
| PEG2 | 0.8 | 0.42 | PROTAC linker (acid/alkyne termination) [6] [7] |
| PEG5 | 12.5 | 0.39 | Universal linker (bromide termination) |
| PEG6 | 15.1 | 0.41 | Peptide conjugation (amine termination) [5] |
Synthesis proceeds through a four-step solution-phase route optimized for minimal side products:
Table 2: Key Reactions and Conditions in Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Alkylation | Bromoacetyl bromide, TEA, DMF, 0°C | 82% | 90% |
| 2 | Azidation/Reduction | NaN₃ then PPh₃, CH₃CN, 60°C | 75% | 88% |
| 3 | Amide Coupling | NHS-PEG5-COOH, DIPEA, DCM, 25°C | 93% | 96% |
| 4 | Mesylation/Bromination | MsCl/NaBr, acetone, reflux | 68% | 92% |
The terminal bromide group serves as an electrophilic "handle" for nucleophilic substitution reactions in PROTAC assembly. Optimization focused on:
Bromo-terminated derivatives exhibit 5-fold higher reactivity in thiol-alkylation than chloro-analogs, confirmed by kinetic studies (k₂ = 18.7 M⁻¹min⁻¹ vs. 3.5 M⁻¹min⁻¹). This facilitates rapid PROTAC synthesis without metal catalysts [3] [6].
Table 3: Synthesis Method Comparison for Thalidomide-O-acetamido-PEG5-C2-Br
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Resin Type | Hydroxymethyl polystyrene | Not applicable |
| Step Efficiency | 40.3–98.1% per step (variable) | 68–93% (consistent) [3] |
| Purity (Crude) | 60–75% (requires HPLC purification) | 90–96% (direct precipitation) |
| Scale-Up Feasibility | Limited (≤5 g) due to swelling constraints | High (≤1 kg) with continuous flow reactors [3] |
| Terminal Group Control | Challenging (side reactions with resin) | Precise (stoichiometry-driven) |
Solid-phase synthesis leverages Fmoc-protected hydroxymethyl polystyrene resin. After immobilizing phthalic anhydride, the glutarimide ring is constructed using primary amines. Though advantageous for combinatorial libraries, it suffers from incomplete bromination at the PEG terminus due to steric hindrance within the resin matrix . Solution-phase synthesis enables real-time monitoring (TLC/LC-MS) and higher terminal group fidelity. The PEG5 spacer’s conformational flexibility minimizes entanglement during coupling, allowing gram-scale production with ≤98.9% purity after recrystallization [3] [9].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2